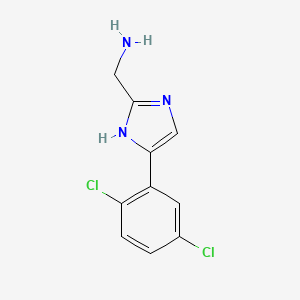

(5-(2,5-Dichlorophenyl)-1H-imidazol-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-(2,5-Diclorofenil)-1H-imidazol-2-il)metanamina: es un compuesto químico que pertenece a la clase de los derivados del imidazol. Este compuesto se caracteriza por la presencia de un grupo diclorofenilo unido a un anillo de imidazol, que está conectado a un grupo metanamina. La estructura única de este compuesto lo hace interesante en varios campos de investigación científica, como la química, la biología y la medicina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (5-(2,5-diclorofenil)-1H-imidazol-2-il)metanamina generalmente implica la reacción de 2,5-diclorofenilamina con glioxal en presencia de acetato de amonio para formar el anillo de imidazol. El intermedio resultante se somete luego a aminación reductiva con formaldehído y amoníaco para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano y catalizadores como cianoborohidruro de sodio.

Métodos de producción industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de los correspondientes N-óxidos de imidazol.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que da como resultado la formación de derivados de imidazol reducidos.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los átomos de cloro en el anillo fenilo se pueden reemplazar por otros nucleófilos como aminas o tioles.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio, ácido acético.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio, etanol.

Sustitución: Amoniaco, tioles, dimetilformamida (DMF).

Productos principales:

Oxidación: N-óxidos de imidazol.

Reducción: Derivados de imidazol reducidos.

Sustitución: Derivados de fenil-imidazol sustituidos.

Aplicaciones Científicas De Investigación

Química: En química, (5-(2,5-diclorofenil)-1H-imidazol-2-il)metanamina se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: El compuesto ha sido estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas. Sirve como compuesto líder para el desarrollo de nuevos medicamentos dirigidos a patógenos específicos.

Medicina: En medicina, (5-(2,5-diclorofenil)-1H-imidazol-2-il)metanamina se investiga por sus posibles efectos terapéuticos. Ha mostrado promesa en estudios preclínicos como agente antiinflamatorio y anticancerígeno.

Industria: El compuesto se utiliza en la producción de productos químicos especiales y productos farmacéuticos. Sus derivados se emplean en la formulación de diversos productos industriales, como recubrimientos y adhesivos.

Mecanismo De Acción

El mecanismo de acción de (5-(2,5-diclorofenil)-1H-imidazol-2-il)metanamina implica su interacción con objetivos moleculares específicos en las células. El compuesto puede unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la inflamación o la proliferación de células cancerosas, ejerciendo así sus efectos terapéuticos.

Comparación Con Compuestos Similares

Compuestos similares:

- (2,4-Diclorofenil)metanamina

- (3-Clorofenil)metanamina

- (2,5-Diclorofenil)imidazol

Comparación:

- (2,4-Diclorofenil)metanamina: Similar en estructura pero carece del anillo de imidazol, lo que puede resultar en diferentes actividades biológicas y reactividad química.

- (3-Clorofenil)metanamina: Contiene solo un átomo de cloro en el anillo fenilo, lo que puede influir en sus propiedades químicas e interacciones con objetivos biológicos.

- (2,5-Diclorofenil)imidazol: Estructura de imidazol similar pero sin el grupo metanamina, lo que afecta su solubilidad y posibles aplicaciones.

La singularidad de (5-(2,5-diclorofenil)-1H-imidazol-2-il)metanamina radica en sus características estructurales combinadas, que contribuyen a sus propiedades químicas y biológicas distintas.

Propiedades

Fórmula molecular |

C10H9Cl2N3 |

|---|---|

Peso molecular |

242.10 g/mol |

Nombre IUPAC |

[5-(2,5-dichlorophenyl)-1H-imidazol-2-yl]methanamine |

InChI |

InChI=1S/C10H9Cl2N3/c11-6-1-2-8(12)7(3-6)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15) |

Clave InChI |

ORRRXVWKVXBTRC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1Cl)C2=CN=C(N2)CN)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11867111.png)

![1-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11867134.png)

![1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one](/img/structure/B11867150.png)

![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11867164.png)

![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)

![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)